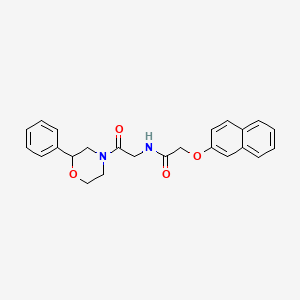

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-23(17-30-21-11-10-18-6-4-5-9-20(18)14-21)25-15-24(28)26-12-13-29-22(16-26)19-7-2-1-3-8-19/h1-11,14,22H,12-13,15-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZGTOWSVYAGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide typically involves multiple steps:

Formation of Naphthalen-2-yloxy Acetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 2-Phenylmorpholine: This involves the reaction of phenylamine with ethylene oxide under acidic conditions.

Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy acetic acid with 2-phenylmorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the naphthalene and morpholine rings can enhance interactions with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of naphthalene can inhibit tumor growth in various cancer models .

- Neurological Applications : The morpholine component suggests potential applications in treating neurological disorders. Compounds featuring morpholine rings are often investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

- Antimicrobial Properties : Some studies have indicated that naphthalene derivatives possess antimicrobial activities. The compound's structure may facilitate interactions with bacterial membranes or inhibit essential enzymes, making it a candidate for further exploration in antimicrobial drug development .

Pharmacological Studies

The pharmacological profile of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide has been assessed through various in vitro and in vivo studies:

- In vitro assays demonstrate its ability to inhibit specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- In vivo models reveal promising results in reducing tumor size and improving survival rates, suggesting that this compound could be a lead candidate for further drug development .

Material Science Applications

The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the synthesis of polymeric materials with enhanced mechanical properties and thermal stability.

- Coating Technologies : Its ability to form films and coatings may lead to applications in protective coatings that require specific chemical resistance or durability .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on synthesizing various naphthalene derivatives, including the target compound. The results indicated significant inhibition of breast cancer cell proliferation, highlighting the importance of structural modifications for enhancing bioactivity .

Case Study 2: Neurological Effects

Research conducted on morpholine-containing compounds demonstrated their efficacy in modulating serotonin receptors. This study suggests that similar compounds could be developed for treating mood disorders, showcasing the potential of this compound in neurological therapies .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Differs by lacking the 2-oxo-2-(2-phenylmorpholino)ethyl group.

- Activity : Demonstrated cytotoxic effects in HeLa cervical cancer cells, with a dose-response curve comparable to cisplatin at 3.16 µM/mL (cell viability assay via MTT reduction) .

- Mechanism : Likely involves mitochondrial disruption or DNA damage, though exact targets remain uncharacterized.

N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (Compound 3a)

- Structure: Substitutes naphthalen-1-yl for naphthalen-2-yloxy and replaces morpholino with a methoxyphenyl group.

- Activity : Exhibited higher inhibitory potency (IC50 = 69 µM) against protein tyrosine phosphatases compared to analogs 3b and 3c .

- In Vivo Efficacy : Reduced blood sugar levels by 25.1% in diabetic rat models at 100 mg/kg .

2-Hydroxy-N-[2-(naphthalene-1-ylamino)ethyl]-2-(2-oxoindol-3-ylidene)acetamide (Compound М)

- Structure: Incorporates a 2-oxoindole core instead of morpholino.

- Activity : Part of a series of 2-oxoindoline derivatives tested for antitumor activity, though specific data for this compound are unreported .

Antibacterial and Antimicrobial Profiles

Naphtho[2,1-b]furan Derivatives (e.g., Compound 5a–d)

2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide Derivatives

- Structure: Shares the morpholino-oxoacetamide backbone but lacks naphthalene.

Data Tables: Key Comparisons

Table 1. Cytotoxic and Enzymatic Inhibitory Activities

Table 2. Structural and Functional Variations

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C26H30N4O3

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities based on various studies.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of compounds similar to this compound.

- In vitro Studies :

- Compounds with similar naphthalene and morpholine structures were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various strains .

- A specific study reported that derivatives with naphthalene moieties showed enhanced activity against Aspergillus niger and Candida albicans, suggesting potential applications in antifungal therapies .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 30 |

| Compound C | Aspergillus niger | 15 |

The proposed mechanism of action for compounds like this compound involves disruption of microbial cell wall synthesis and interference with metabolic pathways. The presence of the morpholine group is thought to enhance penetration through bacterial membranes, thereby increasing efficacy .

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of novel derivatives based on the core structure of the target compound.

- Synthesis and Evaluation :

- A study synthesized several derivatives by modifying the morpholine ring and evaluated their antimicrobial efficacy. Notably, one derivative demonstrated a significant reduction in biofilm formation in Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Another case study highlighted the anticancer potential of related compounds, showing that they inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values less than 50 µM .

Q & A

Q. What are the established synthetic routes for 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions:

Naphthoxy Acetamide Formation : React 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, followed by TLC monitoring and extraction (similar to methods in ).

Morpholino Core Assembly : Introduce the 2-phenylmorpholino moiety via reductive amination (e.g., acetaldehyde/NaBH₄ in ethanol) or nucleophilic substitution (e.g., glyoxal in toluene) ().

Coupling Reactions : Use HATU/DIPEA-mediated amidation to link the naphthoxyacetamide and morpholino-ethylketone intermediates ().

Q. Key Considerations :

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ peaks (e.g., m/z 347 for related acetamides) ().

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for morpholino ring closure or amidation steps ().

- Solvent/Reagent Screening : Apply machine learning to predict optimal conditions (e.g., DMF vs. THF for coupling efficiency) based on data from analogous reactions ().

- Example Workflow :

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

Methodological Answer:

-

Comparative SAR Studies :

Substituent Biological Activity Source 4-Isopropylphenyl Antifungal (MIC: 16 µg/mL) Pyridine-2-yl DNA binding (Kd: 10⁻⁶ M) -

Mechanistic Probes :

- Use fluorescence quenching to assess DNA intercalation ().

- Perform enzymatic assays (e.g., kinase inhibition) to identify target specificity.

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer:

- Process Intensification :

- Yield Optimization :

Q. What are the key challenges in analyzing metabolic stability for this compound?

Methodological Answer:

- In Vitro Models :

- Structural Modifications : Introduce deuterium at labile positions (e.g., acetamide α-carbon) to enhance stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.